molecular formula C14H12N2O6 B5158963 MtUng-IN-1 CAS No. 6138-21-2

MtUng-IN-1

Cat. No.: B5158963
CAS No.: 6138-21-2
M. Wt: 304.25 g/mol
InChI Key: DRJZANBOOKKVTE-UHFFFAOYSA-N
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Description

MtUng-IN-1, also known as Compound 18a, is a chemical compound that acts as an inhibitor of mycobacterial uracil DNA glycosylase (MtUng). This enzyme is crucial for the DNA repair mechanism in Mycobacterium tuberculosis, making this compound a valuable tool in the research of tuberculosis and other infectious diseases. The compound has an IC50 value of 300 μM, indicating its potency in inhibiting the target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MtUng-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the uracil ring and its subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MtUng-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MtUng-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

MtUng-IN-1 exerts its effects by inhibiting the activity of mycobacterial uracil DNA glycosylase. This enzyme is responsible for excising uracil residues from DNA, a crucial step in the DNA repair process. By inhibiting this enzyme, this compound disrupts the DNA repair mechanism, leading to the accumulation of DNA damage and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the uracil DNA glycosylase enzyme and the associated DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MtUng-IN-1 stands out due to its specific inhibition of mycobacterial uracil DNA glycosylase with a relatively high IC50 value. This makes it a valuable tool for studying the enzyme’s role in mycobacterial infections and for developing new therapeutic strategies .

Properties

IUPAC Name

methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZANBOOKKVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367483
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-21-2
Record name ST51012757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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